molecular formula C14H10BrNO2S B1272943 3-Bromo-1-(phenylsulfonyl)-1H-indole CAS No. 99655-68-2

3-Bromo-1-(phenylsulfonyl)-1H-indole

Cat. No. B1272943
CAS RN: 99655-68-2
M. Wt: 336.21 g/mol
InChI Key: MXPFKHHDXIJNDX-UHFFFAOYSA-N
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Description

3-Bromo-1-(phenylsulfonyl)-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic structures with a wide range of applications in medicinal chemistry and organic synthesis. The presence of the phenylsulfonyl group and the bromine atom on the indole core suggests that this compound could serve as a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related indole derivatives has been explored in various studies. For instance, a novel synthesis route for 2-bromo-1-(phenylsulfonyl)-1H-indol-3-yl trifluoromethanesulfonate, a compound closely related to 3-Bromo-1-(phenylsulfonyl)-1H-indole, has been described. This synthesis involves a multi-step process starting from 2-aminoacetophenone, proceeding through sulfonamide formation, bromination, and subsequent reactions to yield the desired product . Although the synthesis of the exact compound is not detailed, the methodologies used in these studies provide valuable insights into the potential synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of 3-Bromo-1-(phenylsulfonyl)-1H-indole is characterized by the indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The phenylsulfonyl group is a sulfonyl group bonded to a phenyl ring, which is known to be a good leaving group in various chemical reactions. The bromine atom at the 3-position of the indole ring is a reactive site for further functionalization due to its electrophilic nature.

Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions. For example, the presence of a bromine atom on the indole ring can facilitate regioselective C(sp2)-H dual functionalization, as demonstrated in the synthesis of 2-bis(sulfonyl)amino-3-bromo-indoles . Additionally, the phenylsulfonyl group can be involved in sulfenylation and bromosulfenylation reactions, leading to the formation of arylthioindoles and bromo-arylthioindole derivatives . These reactions highlight the reactivity of the bromine and phenylsulfonyl moieties in indole chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1-(phenylsulfonyl)-1H-indole can be inferred from related compounds. Indoles generally have moderate to high melting points and are stable under a variety of conditions. The presence of a bromine atom and a phenylsulfonyl group is likely to increase the compound's density and molecular weight. The bromine atom also increases the compound's reactivity, making it a valuable intermediate for further chemical synthesis. The solubility of such compounds can vary depending on the nature of the substituents and the solvent used.

Scientific Research Applications

Chemical Synthesis and Functionalization

  • Regioselective C(sp2)-H Dual Functionalization : 3-Bromo-1-(phenylsulfonyl)-1H-indole is involved in the regioselective C(sp2)-H dual functionalization of indoles. This process facilitates bromo-amination via the migration of imide groups on indolyl(phenyl)iodonium imides under metal-free conditions, providing a pathway to synthesize 2-bis(sulfonyl)amino-3-bromo-indoles (Moriyama, Ishida, & Togo, 2015).

  • Nucleophilic Attack at C-3 : Bis(phenylsulfonyl)-1H-indole, a derivative of 3-Bromo-1-(phenylsulfonyl)-1H-indole, undergoes nucleophilic attack at the C-3 position. This reaction is facilitated by organocuprates, leading to the formation of 3-substituted 2-(phenylsulfonyl)-1H-indoles, thereby contributing to the synthesis of nucleophilic addition to the indole core (Gribble et al., 2010).

Structural and Molecular Studies

  • Synthesis of Novel Indole Derivatives : 3-Bromo-1-(phenylsulfonyl)-1H-indole has been used in the synthesis of novel 1-phenyl-1H-indole-2-carboxylic acids, with a focus on derivatives containing amino- and sulfur-based substituents. This research aids in exploring new chemical structures and potential applications of indole derivatives (Unangst, Connor, & Stabler, 1987).

  • Crystal Structure Analysis : Studies involving crystal structure analysis and Density Functional Theory (DFT) calculations of various 3-Bromo-1-(phenylsulfonyl)-1H-indole derivatives have been conducted. These studies provide insights into the molecular geometry, electronic structure, and interactions of these compounds (Mannes et al., 2017).

Advanced Organic Chemistry Applications

  • Sulfonation Using Chlorosulfonic Acid : The compound has been studied in the context of sulfonation using chlorosulfonic acid in acetonitrile. This method leads to the synthesis of various sulfonamide derivatives, showcasing the compound's versatility in organic synthesis (Janosik et al., 2006).

  • Synthesis of Tetracyclic Thieno〔3,2-c〕-δ-carbolines : The compound undergoes nucleophilic addition with hetaryllithium compounds to synthesize new thieno[3,2-c]-δ-carbolines, a process that highlights its utility in creating complex organic structures (Alford, Kishbaugh, & Gribble, 2010).

Safety And Hazards

When handling “3-Bromo-1-(phenylsulfonyl)-1H-indole”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It should be used only outdoors or in a well-ventilated area . In case of ingestion, rinse mouth with water .

properties

IUPAC Name

1-(benzenesulfonyl)-3-bromoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2S/c15-13-10-16(14-9-5-4-8-12(13)14)19(17,18)11-6-2-1-3-7-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPFKHHDXIJNDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379895
Record name 1-(Benzenesulfonyl)-3-bromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(phenylsulfonyl)-1H-indole

CAS RN

99655-68-2
Record name 1-(Benzenesulfonyl)-3-bromo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-(1-phenylsulfonyl)indole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
T Ravishankar, K Chinnakali, N Arumugam… - … Section E: Structure …, 2005 - scripts.iucr.org
In the title compound, C23H18BrN3O2S2, the sulfonyl-bound phenyl ring and benzimidazole moiety are nearly orthogonal to the indole ring system. The molecular structure is stabilized …
Number of citations: 13 scripts.iucr.org
TC Leboho - 2008 - core.ac.uk
One of the main groups of organic compounds containing nitrogen in both cyclic systems and straight chains is the alkaloids. Indole is perhaps the single most common heterocycle in …
Number of citations: 1 core.ac.uk
G Senthil Kumar, K Chinnakali… - … Section E: Structure …, 2007 - scripts.iucr.org
In the title compound, C30H22Br2N2O5S2, the sulfonyl-bound phenyl ring makes a dihedral angle of 84.28 (11) with the indole ring system. A crystallographic twofold rotation axis …
Number of citations: 3 scripts.iucr.org
JM Nhlapo - 2005 - core.ac.uk
The base/light-induced cyclisation (condensation) reaction between alkyl and carbonyl substituents on biaryl compounds discovered in the University of the Witwatersrand laboratories …
Number of citations: 3 core.ac.uk
A Kozlova, L Thabault, N Dauguet, M Deskeuvre… - European Journal of …, 2022 - Elsevier
Selenium is an underexplored element that can be used for bioisosteric replacement of lower molecular weight chalcogens such as oxygen and sulfur. More studies regarding the …
Number of citations: 7 www.sciencedirect.com
AA Kolodina, S OV - Heterocycles, 2018 - researchgate.net
Eudistomin U and isoeudistomin U are important derivatives of β-carboline, tryptophan-derived metabolites. These natural products and related 2-substituted 1, 2, 3, 4-…
Number of citations: 13 www.researchgate.net
R Pathak, JM Nhlapo, S Govender, JP Michael… - Tetrahedron, 2006 - Elsevier
Starting from simple indole precursors the synthesis of naphtho[a]carbazoles and benzo[c]carbazoles is described. Key steps include the use of the Suzuki–Miyaura reaction to afford 2- …
Number of citations: 69 www.sciencedirect.com
M Isoda, Y Uetake, T Takimoto, J Tsuda… - The Journal of …, 2021 - ACS Publications
Fluoroalkenes have shown importance as a metabolically stable isostere of amide compounds. To expedite the synthesis of diverse fluoroalkenes, we have developed a dual-reactive …
Number of citations: 9 pubs.acs.org
JE Grob, J Nunez, MA Dechantsreiter… - The Journal of Organic …, 2011 - ACS Publications
The efficient preparation of heterocycles with a range of substitutions ortho to heteroatoms remains as a challenge in organic synthesis, particularly relevant to the construction of …
Number of citations: 67 pubs.acs.org
R Balamurugan, AK Mohanakrishnan - Tetrahedron, 2007 - Elsevier
A detailed study on oxidation of N-protected bromomethylindoles into the respective aldehydes was carried out. Using a modified Hass procedure, synthesis of aryl-/hetero-aryl …
Number of citations: 13 www.sciencedirect.com

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